

## Application Notes and Protocols: Momordin Ic in Psoriasis Animal Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes, infiltration of immune cells, and increased vascularity. Current therapeutic strategies often have limitations, including adverse effects and the development of resistance. **Momordin Ic**, a triterpenoid saponin isolated from Fructus Kochiae, has emerged as a promising natural compound for the treatment of psoriasis.[1][2] In vivo and in vitro studies have demonstrated its potent anti-psoriatic effects, mediated through multiple signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of **Momordin Ic** in psoriasis animal models, including detailed experimental protocols and a summary of key quantitative data to guide further research and drug development.

# Therapeutic Efficacy of Momordin Ic in Psoriasis Animal Models

**Momordin Ic** has been shown to significantly alleviate psoriasis-like skin lesions in the imiquimod (IMQ)-induced mouse model, a widely used and clinically relevant model that mimics key features of human plaque psoriasis.[3][5][6] The therapeutic effects are dosedependent and manifest as improvements in macroscopic and microscopic skin parameters.

## Data Presentation: In Vivo Efficacy of Momordin Ic



Parameter	Vehicle Control (IMQ)	Momordin Ic (Low Dose)	Momordin Ic (High Dose)	Key Findings	Reference
PASI Score	Significantly elevated	Dose- dependent reduction	Significant reduction	Momordin Ic significantly reduces the Psoriasis Area and Severity Index (PASI) score.	[3]
Epidermal Thickness	Increased	Dose- dependent reduction	Significant reduction	Attenuates acanthosis (epidermal thickening), a hallmark of psoriasis.	[3]
Keratinocyte Proliferation (Ki-67 staining)	High	Dose- dependent reduction	Significant reduction	Inhibits the hyperprolifera tion of keratinocytes in the psoriatic lesions.	[3]
Splenomegal y	Present	Reduced	Significantly reduced	Ameliorates systemic inflammation associated with the psoriasis-like condition.	[3]

Note: Specific quantitative values for dosages and percentage changes should be referred to in the original publications.



### **Mechanism of Action**

**Momordin Ic** exerts its anti-psoriatic effects through a multi-target mechanism, primarily involving the modulation of key inflammatory and proliferative signaling pathways.

## **Key Signaling Pathways Modulated by Momordin Ic:**

- Inhibition of the IL-23/IL-17 Axis: The IL-23/IL-17 inflammatory axis is a critical driver of
  psoriasis pathogenesis.[5] Momordin Ic has been shown to significantly downregulate the
  expression of IL-23 and IL-17 in psoriatic skin lesions.[3] This inhibition leads to a reduction
  in the recruitment and activation of inflammatory cells, thereby mitigating the inflammatory
  response.
- Suppression of the Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is often abnormally activated in psoriasis, contributing to keratinocyte hyperproliferation.[1][2]
   Momordin Ic inhibits this pathway by downregulating the expression of key components such as β-catenin and its downstream target, c-Myc.[2][3][7]
- Amelioration of Oxidative Stress: Psoriasis is associated with increased oxidative stress.
   Momordin Ic enhances the antioxidant defense system by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the levels of the lipid peroxidation marker malondialdehyde (MDA).[3]
- Inhibition of Angiogenesis: Psoriatic plaques are characterized by increased vascularity.
   Momordin Ic has been found to inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor (VEGF).[3][7]

## Data Presentation: In Vitro Mechanistic Effects of Momordin Ic on HaCaT Cells



Parameter	Control	M5-induced (Psoriasis- like)	M5 + Momordin Ic	Key Findings	Reference
Cell Proliferation (MTT/CCK-8 Assay)	Normal	Increased	Significantly reduced	Momordin Ic inhibits the hyperprolifera tion of human keratinocytes induced by a pro-inflammatory cytokine cocktail (M5).	[3][8]
IL-1β, IL-6, IL-8, IL-18 Levels (ELISA/qRT- PCR)	Low	Significantly increased	Significantly reduced	Reduces the production of pro-inflammatory cytokines by keratinocytes.	[8]
β-catenin, c- Myc, VEGF Protein Expression (Western Blot)	Low	Increased	Significantly reduced	Inhibits the Wnt/β-catenin signaling pathway and angiogenesis -related factors in keratinocytes.	[7]
SOD, GSH- Px, CAT Levels	Normal	Decreased	Significantly increased	Boosts the intracellular antioxidant defense in keratinocytes.	[3]



MDA Levels Normal Increased Significantly oxidative decreased damage in keratinocytes.

M5 is a cytokine cocktail containing IL-17A, IL-22, oncostatin M, IL-1 $\alpha$ , and TNF- $\alpha$  used to induce a psoriasis-like phenotype in HaCaT cells.[3][9]

## Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This is a widely accepted and rapid model for inducing psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[5][6][10]

#### Materials:

- BALB/c or C57BL/6 mice (8-10 weeks old)
- Imiquimod cream (5%)
- Depilatory cream
- Calipers
- Psoriasis Area and Severity Index (PASI) scoring guide

#### Procedure:

- Acclimatize mice for at least one week before the experiment.
- Anesthetize the mice and shave the dorsal skin.
- Apply a depilatory cream to remove any remaining hair. Allow the skin to recover for 24 hours.
- Topically apply a daily dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 6-8 consecutive days.[11]



- Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.
- Score the severity of the skin lesions daily using a modified PASI scoring system for mice. [12] Skin thickness can be measured using calipers.
- On the final day of the experiment, euthanize the mice and collect skin and spleen samples for further analysis.

### **Administration of Momordin Ic**

#### Materials:

- Momordin Ic
- Vehicle (e.g., Vaseline, saline with appropriate solubilizing agents)

#### Procedure:

- Prepare different concentrations of **Momordin Ic** in the chosen vehicle.
- Divide the mice into different treatment groups: Vehicle control, IMQ + Vehicle, and IMQ + Momordin Ic (different doses).
- Administer Momordin Ic topically or via other appropriate routes (e.g., intraperitoneal injection) daily, typically starting from the first day of IMQ application.
- Continue the treatment for the entire duration of the experiment.

## **Histological Analysis**

#### Materials:

- Formalin (10% neutral buffered)
- Paraffin
- Hematoxylin and Eosin (H&E) stain



Anti-Ki-67 antibody

#### Procedure:

- Fix the collected skin samples in 10% neutral buffered formalin.
- Embed the fixed tissues in paraffin and cut into 4-5 μm sections.
- For general morphology, stain the sections with H&E. Evaluate epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
- For proliferation analysis, perform immunohistochemistry using an anti-Ki-67 antibody to detect proliferating keratinocytes.

## In Vitro Psoriasis-like Keratinocyte Model

#### Materials:

- HaCaT cells (human keratinocyte cell line)
- DMEM medium with 10% FBS and 1% penicillin-streptomycin
- Recombinant human cytokines: IL-17A, IL-22, oncostatin M, IL-1α, and TNF-α (M5 cocktail)
- Momordin Ic
- MTT or CCK-8 assay kits
- ELISA kits for cytokines
- Reagents and antibodies for qRT-PCR and Western blot

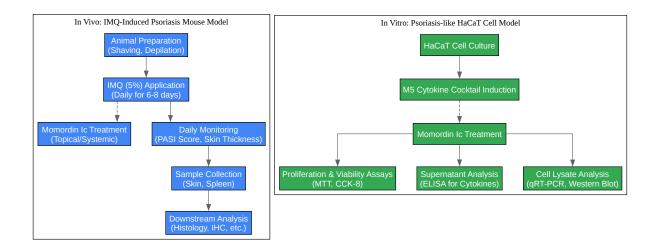
#### Procedure:

- Culture HaCaT cells in DMEM medium until they reach 80-90% confluency.
- Treat the cells with the M5 cytokine cocktail (e.g., 2.5 ng/mL of each) to induce a psoriasislike inflammatory and proliferative state.[8]



- Concurrently treat the cells with different concentrations of Momordin Ic for 24-72 hours.
- Assess cell viability and proliferation using MTT or CCK-8 assays.
- Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, IL-18) using ELISA.
- Lyse the cells to extract RNA and protein for qRT-PCR and Western blot analysis of genes and proteins related to the Wnt/β-catenin pathway (β-catenin, c-Myc), angiogenesis (VEGF), and oxidative stress.

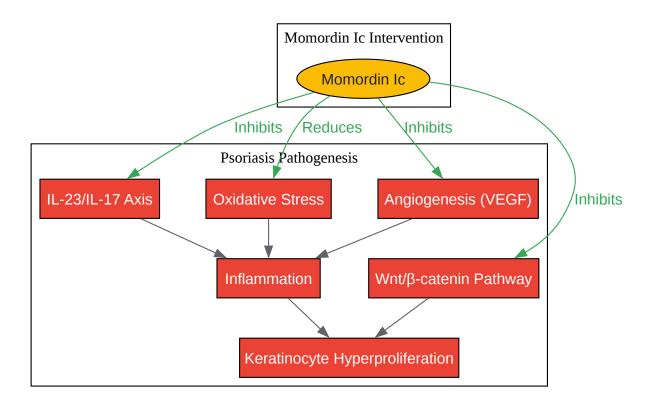
## **Visualizations**



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Caption: Experimental workflow for in vivo and in vitro studies of **Momordin Ic** in psoriasis models.



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Caption: Signaling pathways modulated by Momordin Ic in psoriasis.

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### Methodological & Application





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